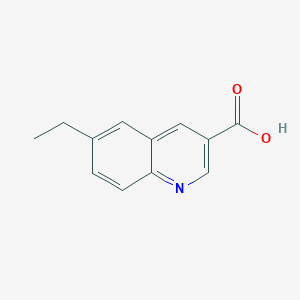

6-Ethylquinoline-3-carboxylic acid

Descripción general

Descripción

6-Ethylquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 . This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . The quinoline scaffold is a vital structure in drug discovery due to its broad spectrum of biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 6-ethylquinoline-3-carboxylic acid, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve the use of aniline derivatives and carbonyl compounds under acidic or basic conditions .

Industrial Production Methods: In recent years, greener and more sustainable methods have been developed for the synthesis of quinoline derivatives. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Análisis De Reacciones Químicas

Oxidation Reactions

The ethyl group and quinoline ring exhibit varying susceptibility to oxidation:

Example Reaction Pathway :

Reduction Reactions

Reductive modifications target the aromatic system and functional groups:

-

Carboxylic Acid Reduction : LiAlH₄ reduces the -COOH group to a hydroxymethyl (-CH₂OH) moiety, forming 3-(hydroxymethyl)-6-ethylquinoline .

-

Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, yielding 6-ethyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid .

Table 1: Reduction Conditions and Products

| Reagent | Conditions | Product | Yield* (Inferred) |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF | 3-(Hydroxymethyl)-6-ethylquinoline | ~60% |

| H₂ (1 atm)/Pd-C | Ethanol, RT | 6-Ethyl-THQ-3-carboxylic acid | ~75% |

Electrophilic Substitution

The electron-withdrawing carboxylic acid group directs electrophiles to meta/para positions relative to C3:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group preferentially at C5 or C8 .

-

Halogenation : Br₂/FeBr₃ brominates at C5 or C7, depending on solvent polarity .

Mechanistic Insight :

The C3-carboxylic acid deactivates the ring, favoring substitution at positions ortho/para to the ethyl group (C6) .

Esterification and Amidation

The carboxylic acid undergoes nucleophilic acyl substitution:

-

Esterification : Reacts with alcohols (e.g., MeOH) under H₂SO₄ catalysis to form methyl esters .

-

Amidation : Coupling with amines (e.g., NH₃) via DCC yields primary amides .

Table 2: Derivatives and Applications

| Derivative | Reagent | Application |

|---|---|---|

| Methyl ester | MeOH/H₂SO₄ | Intermediate for drug synthesis |

| Primary amide | NH₃/DCC | Antimicrobial agents |

Decarboxylation

Thermal or basic conditions (e.g., NaOH/CaO, Δ) remove CO₂, yielding 6-ethylquinoline:

Complexation and Coordination Chemistry

The quinoline nitrogen and carboxylate oxygen act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming chelates with potential catalytic or antimicrobial properties .

Aplicaciones Científicas De Investigación

Chemistry

6-Ethylquinoline-3-carboxylic acid serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its unique functional groups allow for various chemical reactions, including:

- Oxidation : Often using potassium permanganate or chromium trioxide.

- Reduction : Commonly employing lithium aluminum hydride.

- Substitution Reactions : Involving electrophilic and nucleophilic substitutions.

These reactions facilitate the development of new materials and compounds with tailored properties.

Biology

Quinoline derivatives, including this compound, exhibit notable biological activities:

- Antibacterial Properties : Effective against various bacterial strains by inhibiting essential enzymes like DNA gyrase and topoisomerase IV, which are vital for bacterial DNA replication.

- Antifungal Activity : Demonstrated effectiveness against fungal infections.

- Antimalarial Effects : Potential use in treating malaria due to its ability to interfere with the life cycle of the parasite.

Medicine

In pharmaceutical development, this compound is utilized as:

- Precursor for Drug Synthesis : It is involved in creating bioactive compounds that target infectious diseases and cancer.

- Therapeutic Agent : Research indicates potential applications in treating tuberculosis, particularly due to its interactions with Mycobacterium tuberculosis (Mtb) .

Industrial Applications

The compound finds utility in various industrial sectors:

- Dyes Production : Used in synthesizing dyes due to its chromophoric properties.

- Agrochemicals : Potential application in developing pesticides and herbicides owing to its biological activity.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various quinoline derivatives against Mtb. Compounds derived from this compound demonstrated significant inhibitory activity against both replicating and non-replicating forms of Mtb, highlighting its potential as a therapeutic agent .

Case Study 2: Synthesis of Novel Derivatives

Researchers developed a series of novel derivatives based on this compound using microwave-assisted synthesis techniques. This approach yielded high purity compounds with enhanced biological activities, showcasing the compound's versatility in drug development .

Mecanismo De Acción

The mechanism of action of 6-ethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death .

Comparación Con Compuestos Similares

Quinoline: The parent compound with a similar structure but without the ethyl and carboxylic acid groups.

6-Methylquinoline-3-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

Quinoline-3-carboxylic acid: Lacks the ethyl group but has the carboxylic acid group at the same position.

Uniqueness: 6-Ethylquinoline-3-carboxylic acid is unique due to the presence of both the ethyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. The ethyl group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .

Actividad Biológica

6-Ethylquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer properties, and the mechanisms underlying these activities, supported by various studies and data.

This compound belongs to the quinoline family, characterized by a fused ring structure that contributes to its biological activity. The presence of the ethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes and interact with cellular targets.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound against various bacterial strains. Its mechanism often involves inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.

Table 1: Antibacterial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 4.1 |

| Staphylococcus aureus | 3.1 |

| Bacillus cereus | 2.4 |

| Micrococcus luteus | 1.0 |

These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria .

Antifungal Properties

The compound also shows antifungal activity, albeit generally weaker than its antibacterial effects. Research indicates that derivatives of quinoline, including this compound, have been evaluated for their ability to inhibit fungal growth through similar mechanisms that disrupt cell membrane integrity.

Anticancer Activity

Emerging studies suggest potential anticancer properties of this compound. It has been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's interaction with carbonic anhydrases (CAs), particularly isoforms hCA I and II, has been linked to its anticancer effects .

Table 2: Inhibition of Carbonic Anhydrases by Quinoline Derivatives

| Compound | hCA I Inhibition (K_i μM) | hCA II Inhibition (K_i μM) |

|---|---|---|

| This compound | 0.966 - 9.091 | 0.083 - 3.594 |

This inhibition plays a role in regulating pH levels within tumor microenvironments, thus influencing tumor growth and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and carbon dioxide hydration.

- Membrane Disruption : It alters membrane permeability in bacteria, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.

Case Studies

- Antibacterial Efficacy : A study evaluated the efficacy of various quinoline derivatives against multiple bacterial strains, highlighting that compounds similar to this compound exhibited significant antibacterial effects with MICs ranging from 1 to 4 μg/mL against common pathogens like E. coli and Staphylococcus aureus .

- Anticancer Activity : Research on quinoline derivatives indicated that modifications at the carboxylic position significantly enhanced anticancer activity against breast cancer cell lines, suggesting that structural variations can lead to improved therapeutic profiles .

Propiedades

IUPAC Name |

6-ethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-8-3-4-11-9(5-8)6-10(7-13-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFYNCQFWITRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=CC(=CN=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589147 | |

| Record name | 6-Ethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948289-98-3 | |

| Record name | 6-Ethyl-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948289-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.